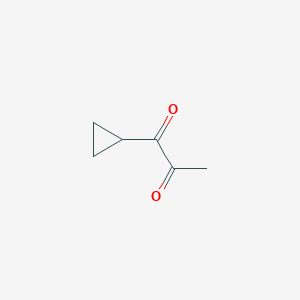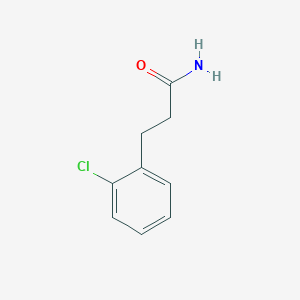
3-(2-Chlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)propanamide, also known as Chlorprothixene, is a chemical compound that belongs to the class of thioxanthene derivatives. It is a potent neuroleptic drug that is widely used in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety. Chlorprothixene is known for its ability to alleviate the symptoms of these disorders by modulating the levels of certain neurotransmitters in the brain.
作用机制
The exact mechanism of action of 3-(2-Chlorophenyl)propanamideene is not fully understood. However, it is believed to exert its therapeutic effects by blocking the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. By modulating the levels of these neurotransmitters, 3-(2-Chlorophenyl)propanamideene is able to alleviate the symptoms of various psychiatric disorders.
生化和生理效应
3-(2-Chlorophenyl)propanamideene has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. 3-(2-Chlorophenyl)propanamideene has also been shown to decrease the levels of certain enzymes such as alanine aminotransferase and aspartate aminotransferase, which are involved in liver function.
实验室实验的优点和局限性
3-(2-Chlorophenyl)propanamideene has several advantages for use in lab experiments. It is a potent and selective neuroleptic drug that can be used to study the effects of neurotransmitters on various physiological processes. However, 3-(2-Chlorophenyl)propanamideene also has some limitations. It is not suitable for use in experiments involving animals due to its potential toxicity. Additionally, 3-(2-Chlorophenyl)propanamideene may have some off-target effects that could confound the results of certain experiments.
未来方向
There are several future directions for research on 3-(2-Chlorophenyl)propanamideene. One area of interest is the development of new analogs of 3-(2-Chlorophenyl)propanamideene that may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of 3-(2-Chlorophenyl)propanamideene on the brain and other organs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Chlorophenyl)propanamideene and its potential use in the treatment of other neurological disorders.
合成方法
3-(2-Chlorophenyl)propanamideene can be synthesized by the reaction of 2-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with thionyl chloride to form 3-(2-chlorophenyl)propanenitrile, which is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-(2-Chlorophenyl)propanamideene.
科学研究应用
3-(2-Chlorophenyl)propanamideene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Several studies have reported its efficacy in reducing the symptoms of schizophrenia, bipolar disorder, and anxiety. 3-(2-Chlorophenyl)propanamideene has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
134306-93-7 |
|---|---|
产品名称 |
3-(2-Chlorophenyl)propanamide |
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI 键 |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
同义词 |
BenzenepropanaMide, 2-chloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
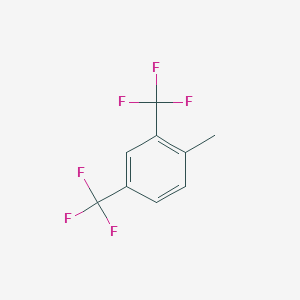
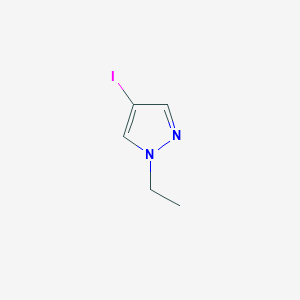
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
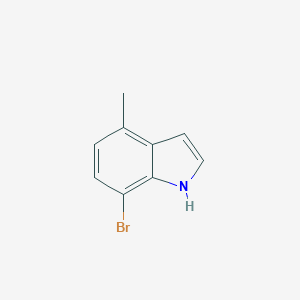
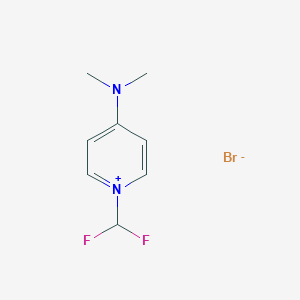
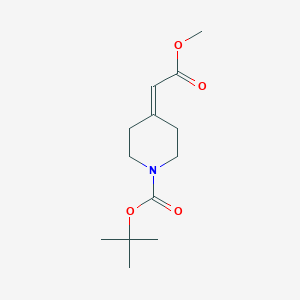
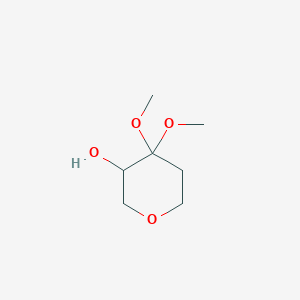
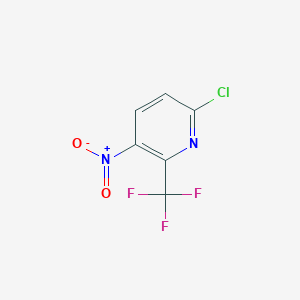
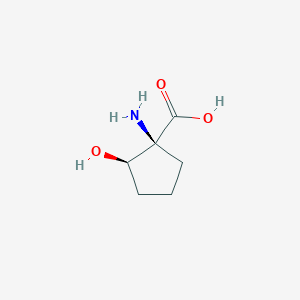
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
